

CELF3 Protein Interactions and Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	<i>CELF3 Human Pre-designed siRNA Set A</i>
CAS No.:	664969-54-4
Cat. No.:	B15603919

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CUE-binding protein-like, Elav-like family member 3 (CELF3), also known as BRUNOL1, is a critical RNA-binding protein predominantly expressed in the brain. As a member of the CELF/BRUNOL family, CELF3 plays a pivotal role in the regulation of pre-mRNA alternative splicing, a process essential for neuronal development and function. Dysregulation of CELF3 has been implicated in various neurological disorders, highlighting its importance as a potential therapeutic target. This technical guide provides a comprehensive overview of CELF3's protein-protein interactions, its involvement in key signaling pathways, and detailed experimental protocols for its investigation.

CELF3 Protein Interactions

The functional capacity of CELF3 is mediated through a network of protein-protein interactions. The data presented here, primarily derived from high-throughput yeast two-hybrid screens,

outlines the known protein interactors of human CELF3. It is important to note that quantitative data, such as binding affinities, are not yet extensively available in public databases.

Table 1: Known Human CELF3 Protein Interactors

Interacting Protein	Gene Symbol	Functional Class	Experimental Evidence
CUGBP Elav-like family member 4	CELF4	RNA-binding protein	Yeast Two-Hybrid
CUGBP Elav-like family member 5	CELF5	RNA-binding protein	Yeast Two-Hybrid
CUGBP Elav-like family member 6	CELF6	RNA-binding protein	Yeast Two-Hybrid
Muscleblind-like splicing regulator 1	MBNL1	Splicing regulator	Yeast Two-Hybrid
Splicing factor 1	SF1	Splicing factor	Yeast Two-Hybrid
Transformer 2 beta homolog	TRA2B	Splicing regulator	Yeast Two-Hybrid
Poly(A) binding protein cytoplasmic 1	PABPC1	RNA-binding protein	Yeast Two-Hybrid

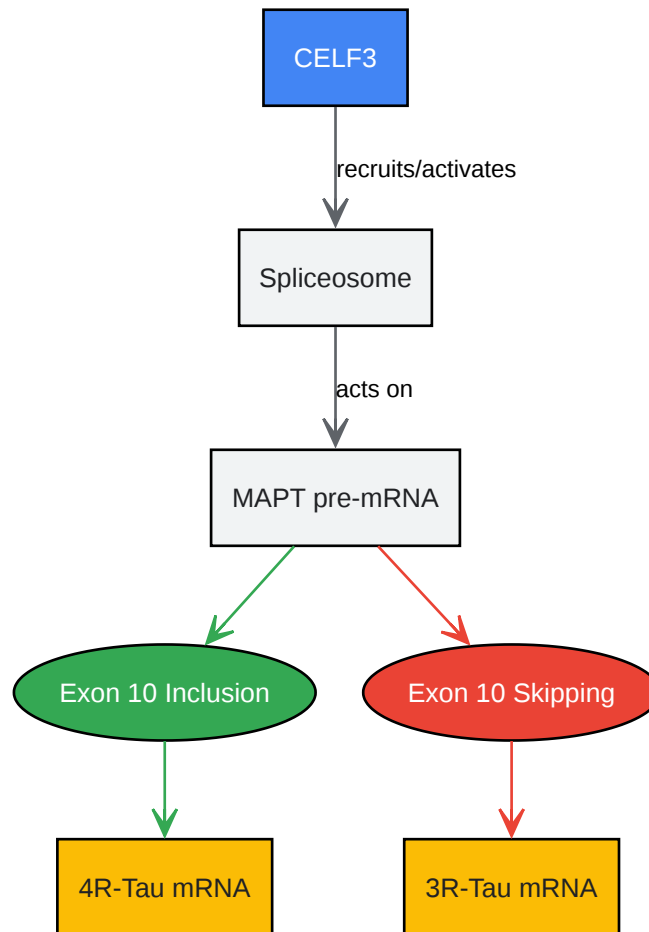
This data is a summary of findings from the BioGRID database.

CELF3-Regulated Signaling Pathways

CELF3 is a key modulator of alternative splicing, influencing developmental and tissue-specific gene expression. Two of the most well-documented pathways regulated by CELF3 involve the alternative splicing of Microtubule-Associated Protein Tau (MAPT) and Cardiac Troponin T (TNNT2).

Regulation of MAPT/Tau Exon 10 Splicing

In the central nervous system, CELF3, in conjunction with CELF4, actively promotes the inclusion of exon 10 in the pre-mRNA of MAPT.[1][2] This splicing event is critical as it leads to the production of the 4R-tau protein isoform. An imbalance in the ratio of 4R-tau to 3R-tau has been linked to the pathology of frontotemporal dementia.[3][4]

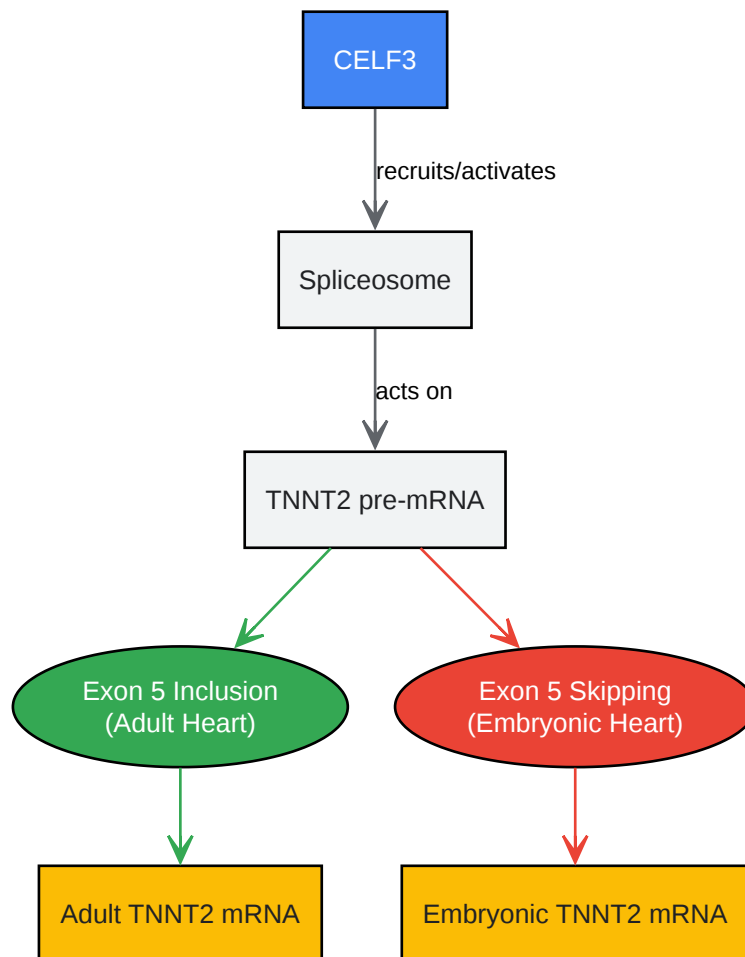


[Click to download full resolution via product page](#)

Caption: CELF3 promotes inclusion of MAPT exon 10.

Regulation of TNNT2 Exon 5 Splicing

CELF3 plays a crucial role in the developmental regulation of cardiac troponin T (TNNT2) splicing by activating the inclusion of exon 5 in cardiac isoforms during the transition from the juvenile to the adult stage.[5][6] This precise splicing control is essential for normal cardiac muscle function.



[Click to download full resolution via product page](#)

Caption: CELF3 regulates TNNT2 exon 5 splicing.

Experimental Protocols

The following section provides detailed protocols for the investigation of CELF3 protein interactions, adapted from standard methodologies for the specific study of this RNA-binding protein.

Co-Immunoprecipitation (Co-IP) of CELF3 and Interacting Proteins

This protocol outlines the co-immunoprecipitation of endogenous CELF3 from neuronal cell lysates or brain tissue to identify its interacting protein partners.

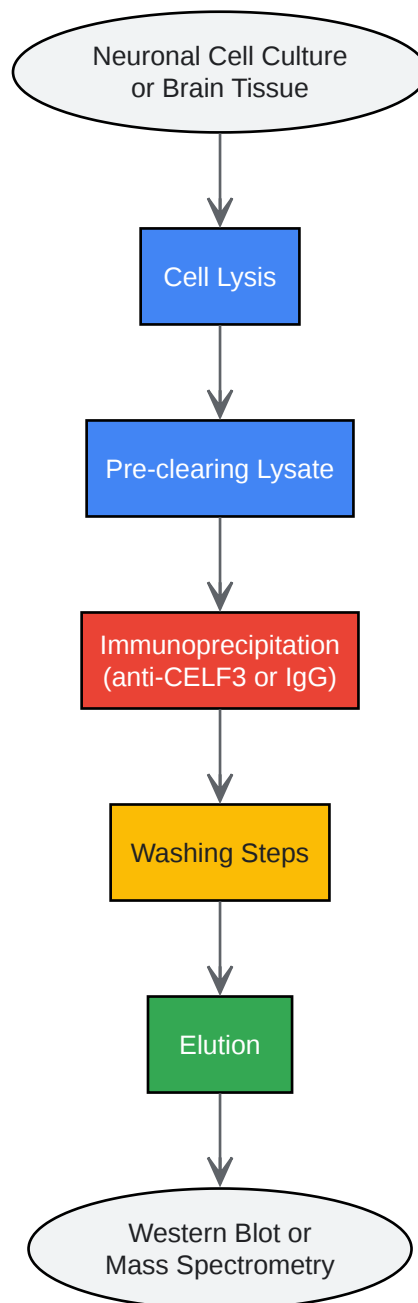
Materials:

- Biological Sample: Cultured neuronal cells (e.g., SH-SY5Y) or brain tissue homogenate.
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.
- Wash Buffer: Lysis Buffer with reduced NP-40 concentration (0.1%).
- Elution Buffer: 100 mM glycine, pH 2.5.
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
- Antibodies: Rabbit polyclonal anti-CELF3 antibody (e.g., Santa Cruz Biotechnology, sc-101915) and rabbit IgG as a negative control.[7]
- Beads: Protein A/G magnetic beads.
- Reagents for Analysis: SDS-PAGE gels, transfer membranes, and antibodies for Western blotting; mass spectrometry-grade reagents for interactome analysis.

Procedure:

- Lysate Preparation:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.
 - Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
- Pre-Clearing:
 - Incubate the clarified lysate with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
 - Pellet the beads and transfer the supernatant to a fresh tube.
- Immunoprecipitation:

- Incubate the pre-cleared lysate with the anti-CELF3 antibody or control IgG overnight at 4°C.
- Add Protein A/G beads and incubate for an additional 2-4 hours.
- Washing and Elution:
 - Wash the beads three times with Wash Buffer.
 - Elute the bound proteins with Elution Buffer and immediately neutralize with Neutralization Buffer.
- Analysis:
 - Analyze the eluates by SDS-PAGE and Western blotting or by mass spectrometry for comprehensive interactor identification.



[Click to download full resolution via product page](#)

Caption: Co-IP workflow for CELF3 interaction studies.

Yeast Two-Hybrid (Y2H) Screening

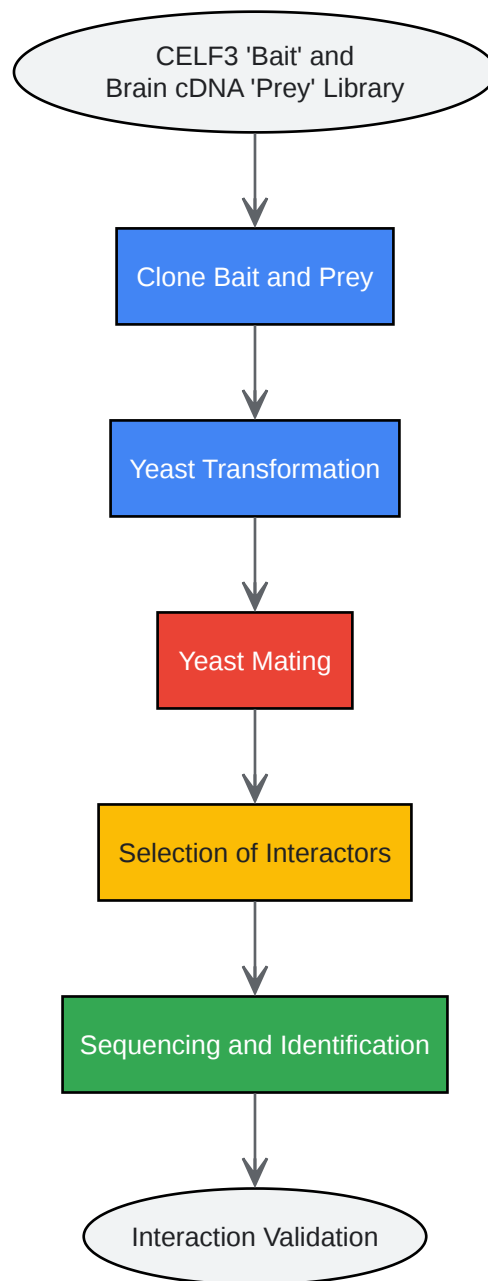
This protocol details the use of CELF3 as a "bait" protein to screen a "prey" cDNA library for potential interacting partners.

Materials:

- Yeast Strains: e.g., AH109 (for bait) and Y187 (for prey).
- Vectors: pGBKT7 (bait vector) and pGADT7 (prey vector).
- cDNA: Full-length human CELF3 cDNA and a human brain cDNA library.
- Media: Appropriate yeast growth and selection media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
- Yeast Transformation Kit.

Procedure:

- Bait Construction and Validation:
 - Clone CELF3 cDNA into the pGBKT7 vector.
 - Transform into AH109 and test for autoactivation on selective media.
- Library Screening:
 - Transform the human brain cDNA library in pGADT7 into Y187.
 - Perform yeast mating between the bait and prey strains.
 - Plate diploid cells on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade).
- Interactor Identification and Validation:
 - Isolate prey plasmids from positive colonies and sequence the cDNA inserts.
 - Confirm interactions by re-transforming the identified prey plasmid with the bait plasmid and performing a one-on-one Y2H assay.



[Click to download full resolution via product page](#)

Caption: Logical workflow for Y2H screening.

GST Pull-Down Assay

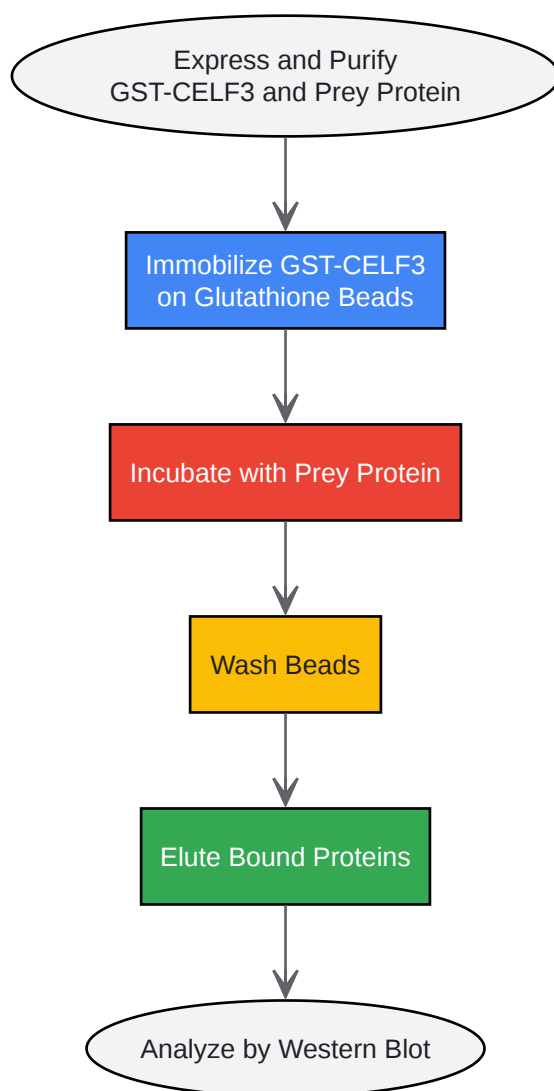
This in vitro assay can be used to confirm direct interactions between CELF3 and a putative interacting protein.

Materials:

- Expression Vectors: pGEX vector for GST-tagged CELF3 and a suitable vector for the prey protein (e.g., with a His-tag).
- Expression System: E. coli strain (e.g., BL21).
- Beads: Glutathione-agarose beads.
- Buffers: Lysis, binding, wash, and elution buffers.
- Reagents for Analysis: SDS-PAGE and Western blotting reagents.

Procedure:

- Protein Expression and Purification:
 - Express GST-CELF3 and the prey protein in E. coli.
 - Purify the proteins using appropriate affinity chromatography.
- Binding Assay:
 - Immobilize GST-CELF3 on glutathione-agarose beads.
 - Incubate the immobilized GST-CELF3 with the purified prey protein.
 - As a negative control, incubate the prey protein with GST alone immobilized on beads.
- Washing and Elution:
 - Wash the beads extensively to remove non-specific binders.
 - Elute the protein complexes.
- Analysis:
 - Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the prey protein's tag.



[Click to download full resolution via product page](#)

Caption: GST pull-down assay workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CUG-BP, Elav-like family (CELF)-mediated alternative splicing regulation in the brain during health and disease - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- [2. Tau Isoforms: Gaining Insight into MAPT Alternative Splicing - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Developmental regulation of tau splicing is disrupted in stem cell-derived neurons from frontotemporal dementia patients with the 10 + 16 splice-site mutation in MAPT - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Correction of tau mis-splicing caused by FTDP-17 MAPT mutations by spliceosome-mediated RNA trans-splicing - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. diseases.jensenlab.org \[diseases.jensenlab.org\]](#)
- [6. The CELF family of RNA binding proteins is implicated in cell-specific and developmentally regulated alternative splicing - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. datasheets.scbt.com \[datasheets.scbt.com\]](#)
- [To cite this document: BenchChem. \[CELF3 Protein Interactions and Pathways: An In-depth Technical Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b15603919/docs#celf3-protein-interactions-and-pathways-an-in-depth-technical-guide\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check